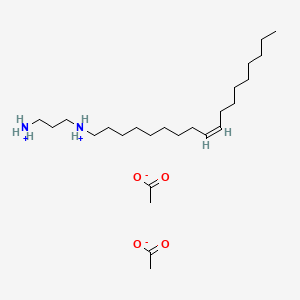
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate is a chemical compound with the molecular formula C25H52N2O4 and a molecular weight of 444.69138 g/mol . It is also known by other names such as 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-, acetate (1:2) and acetic acid, N’-[(E)-octadec-9-enyl]propane-1,3-diamine . This compound is characterized by its unique structure, which includes a long hydrocarbon chain and two ammonium groups, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of (Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate typically involves the reaction of 1,3-propanediamine with octadec-9-enylamine in the presence of acetic acid . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate involves its interaction with cell membranes, leading to increased membrane permeability and disruption of cellular processes . The compound targets specific molecular pathways, including those involved in membrane integrity and protein synthesis, resulting in its antimicrobial effects .
Comparison with Similar Compounds
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate can be compared with similar compounds such as:
1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-, acetate (12): Similar structure but different functional groups.
N-Oleyltrimethylenediamine, diacetate: Similar long hydrocarbon chain but different amine groups.
1,3-Propanediamine, N-(9Z)-9-octadecenyl-, diacetate: Similar backbone but different substitution patterns.
Properties
CAS No. |
7173-67-3 |
|---|---|
Molecular Formula |
C25H52N2O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
3-azaniumylpropyl-[(Z)-octadec-9-enyl]azanium;diacetate |
InChI |
InChI=1S/C21H44N2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2(3)4/h9-10,23H,2-8,11-22H2,1H3;2*1H3,(H,3,4)/b10-9-;; |
InChI Key |
RYWKPLKIXPVEKP-XXAVUKJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH2+]CCC[NH3+].CC(=O)[O-].CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[NH2+]CCC[NH3+].CC(=O)[O-].CC(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















